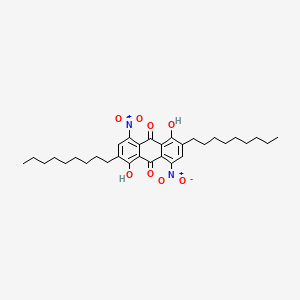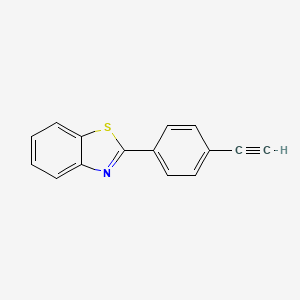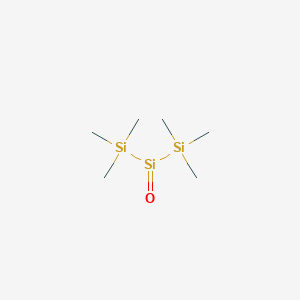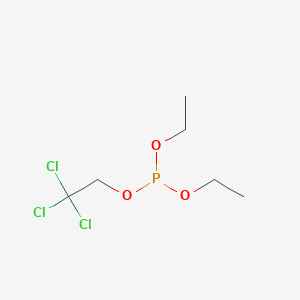
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester is an organophosphorus compound with the molecular formula C6H12Cl3O3P. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester can be synthesized through the esterification of phosphorous acid with diethyl 2,2,2-trichloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorous-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for phosphorous metabolism.
Mecanismo De Acción
The mechanism of action of phosphorous acid, diethyl 2,2,2-trichloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphorous group to target molecules. This process is facilitated by the presence of nucleophilic sites on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the trichloroethyl group.
Triethyl phosphite: Contains three ethyl groups instead of the trichloroethyl group.
Phosphorous acid, diethyl ester: Similar but without the trichloroethyl substitution.
Uniqueness
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other phosphorous esters .
Propiedades
Número CAS |
82564-87-2 |
|---|---|
Fórmula molecular |
C6H12Cl3O3P |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
diethyl 2,2,2-trichloroethyl phosphite |
InChI |
InChI=1S/C6H12Cl3O3P/c1-3-10-13(11-4-2)12-5-6(7,8)9/h3-5H2,1-2H3 |
Clave InChI |
YYYGVXKJYOEKNM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


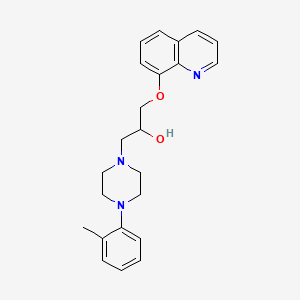
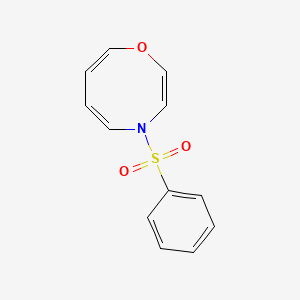
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
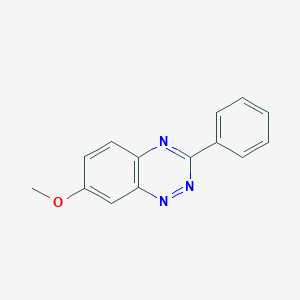
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
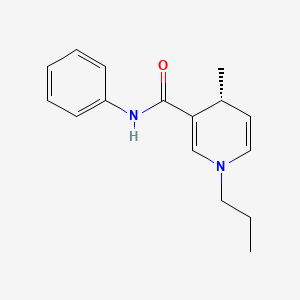
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)




